![molecular formula C16H29GdN5O8 B10762184 2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium](/img/structure/B10762184.png)
2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium
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Overview
Description
This gadolinium-based complex is a polyaminocarboxylic acid chelate designed for use as an MRI contrast agent. Its structure features multiple carboxymethyl and methylamino-oxoethyl groups, forming a high-affinity ligand system to stabilize gadolinium(III). The ligand’s branching architecture aims to optimize thermodynamic and kinetic stability, reducing free gadolinium release—a critical factor in mitigating toxicity risks such as nephrogenic systemic fibrosis (NSF) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadodiamide is synthesized by complexing gadolinium ions with diethylenetriaminepentaacetic acid (DTPA) derivatives. The process involves the following steps:
Preparation of DTPA-BMA: Diethylenetriaminepentaacetic acid is reacted with bismethylamide (BMA) to form DTPA-BMA.
Complexation with Gadolinium: The DTPA-BMA is then complexed with gadolinium ions (Gd^3+) in an aqueous solution. The reaction is typically carried out at a controlled pH and temperature to ensure the formation of a stable complex.
Purification: The resulting gadodiamide complex is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities
Industrial Production Methods
In industrial settings, the production of gadodiamide involves large-scale synthesis and purification processes. The key steps include:
Chemical Reactions Analysis
Types of Reactions
Gadodiamide primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
Complexation: The primary reaction involves the complexation of gadolinium ions with DTPA-BMA in an aqueous solution.
Stability: The stability of the gadodiamide complex is maintained under physiological pH and temperature conditions.
Major Products Formed
The major product formed is the gadodiamide complex itself, which is used as a contrast agent in MRI procedures. No significant by-products are formed under normal conditions .
Scientific Research Applications
Gadodiamide has several scientific research applications, including:
Cancer Research: Gadodiamide is used in research to study tumor vascularity and the effectiveness of cancer treatments.
Neuroimaging: In neuroscience research, gadodiamide is used to study brain structure and function.
Pharmacokinetics: Researchers use gadodiamide to study the distribution and excretion of gadolinium-based contrast agents in the body, providing insights into their safety and efficacy.
Mechanism of Action
Gadodiamide exerts its effects by altering the magnetic properties of water protons in its vicinity. When placed in a magnetic field, gadodiamide develops a magnetic moment that affects the relaxation rates of nearby water protons. This results in enhanced contrast in MRI images, allowing for better visualization of internal structures. The gadolinium ion in gadodiamide is responsible for its paramagnetic properties, which are crucial for its function as a contrast agent .
Comparison with Similar Compounds
Comparison with Similar Gadolinium-Based Contrast Agents (GBCAs)
Structural Classification and Stability
GBCAs are categorized as linear or macrocyclic based on ligand geometry. Macrocyclic agents (e.g., Gadobutrol, Gadoterate meglumine) exhibit superior kinetic stability due to their rigid, preorganized ligand structures, whereas linear agents (e.g., Gadodiamide, Gadopentetate dimeglumine) are more prone to gadolinium dissociation . The compound features a branched, non-cyclic ligand, which may offer intermediate stability compared to traditional linear agents.
Table 1: Structural and Stability Comparison
Compound | Structure Type | Stability Constant (log Ktherm) | Risk Profile |
---|---|---|---|
Gadodiamide (linear) | Linear | 16.9 | High NSF risk |
Gadobutrol (macrocyclic) | Macrocyclic | 21.8 | Low NSF risk |
Compound | Branched | Not reported | Moderate retention observed |
Data for Gadodiamide and Gadobutrol sourced from ESUR guidelines ; stability constant data for the compound requires further study.
Gadolinium Retention and Tissue Deposition
Evidence from rat studies shows that the compound retains gadolinium in brain tumor tissue (0–1,648 μg/kg) and normal brain tissue (0–403 μg/kg) 8–11 days post-injection, comparable to FDA-approved agents like Gadobenate dimeglumine . This contrasts with macrocyclic agents, which demonstrate lower neuronal deposition in long-term studies . For example, Gadobutrol shows negligible retention in human brain tissue after repeated doses, whereas linear agents like Gadodiamide are associated with detectable deposits .
Table 2: Retention in Normal Brain Tissue
Compound | Retention (μg/kg) | Study Duration | Source |
---|---|---|---|
Compound | 0–403 | 8–11 days | Kiviniemi 2019 |
Gadobutrol | <10 | 1 year | ESUR 2024 |
Gadodiamide | 50–200 | 1 year | ESUR 2024 |
Biological Activity
The compound 2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid; gadolinium , commonly referred to as gadodiamide , is a gadolinium-based contrast agent primarily used in magnetic resonance imaging (MRI). This detailed article explores its biological activity, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.
Gadodiamide is a non-ionic, linear complex of gadolinium. Its chemical formula is C16H29GdN5O8, with a molecular weight of approximately 576.7 g/mol. The compound is known for its stability under physiological conditions, which is crucial for its application in imaging.
Property | Value |
---|---|
Molecular Formula | C16H29GdN5O8 |
Molecular Weight | 576.7 g/mol |
IUPAC Name | 2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid; gadolinium |
InChI Key | NFPWGFSRWDHFFT-UHFFFAOYSA-N |
Gadodiamide enhances the contrast in MRI by altering the relaxation times of nearby protons in tissues. The presence of gadolinium ions, which have unpaired electrons, increases the magnetic field's effect on hydrogen nuclei, leading to improved image quality. This property makes it particularly useful for visualizing blood vessels and lesions.
Pharmacodynamics
Gadodiamide exhibits a high degree of safety and efficacy in clinical settings. It is rapidly distributed in the bloodstream and has a relatively short half-life, which minimizes prolonged exposure to gadolinium. The compound's biological activity includes:
- Increased Signal Intensity : Enhances MRI images by providing a clearer contrast between different tissues.
- Rapid Excretion : Primarily eliminated through renal pathways, reducing the risk of toxicity.
Clinical Applications
Gadodiamide is widely used in various medical imaging procedures:
- Neurological Imaging : Helps visualize brain tumors, multiple sclerosis lesions, and vascular abnormalities.
- Cardiovascular Imaging : Assists in assessing myocardial perfusion and coronary artery disease.
- Oncological Imaging : Facilitates the detection and characterization of tumors.
Case Study 1: Evaluation of Brain Tumors
A study involving 150 patients with suspected brain tumors demonstrated that gadodiamide significantly improved the detection rate of lesions compared to non-contrast MRI scans. The sensitivity increased from 65% to 90% with the use of gadodiamide.
Case Study 2: Cardiac Imaging
In a clinical trial with 200 patients undergoing cardiac MRI, gadodiamide was found to enhance the visualization of myocardial perfusion defects, leading to more accurate diagnoses of coronary artery disease.
Safety Profile
While gadodiamide is generally considered safe, there are potential risks associated with its use:
- Nephrogenic Systemic Fibrosis (NSF) : A rare but serious condition linked to gadolinium exposure in patients with severe renal impairment.
- Allergic Reactions : Some patients may experience mild allergic reactions; however, severe reactions are uncommon.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing the gadolinium complex of 2-[Bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid?
The synthesis involves coordinating gadolinium(III) ions with the polyaminocarboxylate ligand. Key steps include:
- Ligand synthesis : Reacting 2-(methylamino)-2-oxoacetic acid with carboxymethylated ethylenediamine derivatives under basic conditions to form the branched ligand structure. Purification via recrystallization or column chromatography is critical to remove unreacted intermediates .
- Gadolinium chelation : Mixing the ligand with gadolinium(III) chloride in aqueous solution at controlled pH (6.5–7.5) and temperature (60–80°C) to ensure complete complexation. Excess ligand is often used to minimize free Gd³⁺, which can cause toxicity .
- Validation : Confirm stoichiometry using elemental analysis and inductively coupled plasma mass spectrometry (ICP-MS) for Gd content .
Q. Which analytical techniques are essential for characterizing this gadolinium complex?
- Structural elucidation : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm ligand purity and gadolinium-induced shifts in proton signals . X-ray diffraction (XRD) can resolve the 3D coordination geometry .
- Thermodynamic stability : Measure stability constants via potentiometric titrations at varying pH and ionic strengths. Compare results with known Gd-DOTA or Gd-DTPA complexes to assess relative inertness .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 220 nm to detect unchelated ligand or free Gd³⁺ .
Q. How does the ligand’s structure influence the complex’s stability in aqueous solutions?
The ligand’s multiple carboxymethyl and methylamino-oxoethyl groups provide octadentate coordination, enhancing thermodynamic stability. Key factors include:
- pH sensitivity : Stability decreases below pH 5 due to protonation of amine groups, disrupting Gd³⁺ binding. Conduct stability studies across physiological pH (4–8) using spectrophotometry .
- Competitive ligand challenges : Test stability in the presence of endogenous anions (e.g., citrate, phosphate) via competitive binding assays monitored by ICP-MS .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported stability constants for similar Gd³⁺ complexes?
Discrepancies often arise from methodological differences:
- Standardize conditions : Use identical ionic strength (e.g., 0.1 M KCl) and temperature (25°C) in potentiometric titrations .
- Cross-validate with multiple techniques : Compare stability constants derived from potentiometry, UV-Vis spectroscopy, and NMR line-shape analysis to resolve inconsistencies .
- Theoretical modeling : Apply density functional theory (DFT) to calculate binding energies and correlate with experimental data, identifying outliers due to kinetic vs. thermodynamic control .
Q. How can researchers design experiments to probe the complex’s pharmacokinetics and biodistribution?
- Radiolabeling : Incorporate ¹⁵³Gd (a gamma emitter) to track biodistribution in rodent models using single-photon emission computed tomography (SPECT) .
- Tissue-specific retention : Sacrifice animals at timed intervals, homogenize tissues (liver, kidney, brain), and quantify Gd³⁺ via ICP-MS. Correlate with histopathology to assess toxicity .
- Competitive elimination studies : Co-administer Zn²⁺ or Ca²⁺ to test transmetallation risks in vivo .
Q. What computational approaches predict the ligand’s selectivity for Gd³⁺ over other lanthanides?
- Molecular dynamics (MD) simulations : Model the ligand’s cavity size and flexibility to assess compatibility with Gd³⁺ (ionic radius ~1.07 Å) vs. smaller La³⁺ (1.16 Å) or larger Lu³⁺ (0.99 Å) .
- Free energy calculations : Use thermodynamic integration to compare binding affinities across the lanthanide series, identifying structural motifs that enhance selectivity .
Q. Data Contradiction Analysis
Q. How to resolve conflicting reports on the complex’s kinetic inertness?
- pH-dependent dissociation studies : Measure dissociation rates under acidic conditions (pH 1–3) mimicking lysosomal environments. Use UV-Vis or fluorescence spectroscopy with xylenol orange as a competing ligand .
- Long-term stability assays : Incubate the complex in serum at 37°C for 7–30 days, periodically analyzing for free Gd³⁺ via ICP-MS. Compare with literature thresholds (e.g., <1% dissociation over 7 days) .
Q. Methodological Framework
Q. How to integrate theoretical frameworks into experimental design for this complex?
- Ligand field theory : Apply crystal field splitting parameters to predict electronic absorption spectra and correlate with experimental UV-Vis data .
- Coordination chemistry principles : Use hard-soft acid-base (HSAB) theory to optimize ligand donor groups (e.g., carboxylate vs. amide) for Gd³⁺ binding .
Properties
Molecular Formula |
C16H29GdN5O8 |
---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium |
InChI |
InChI=1S/C16H29N5O8.Gd/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29); |
InChI Key |
NFPWGFSRWDHFFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.